2-Fluorospiro(4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine)

NOP receptor binding affinity spirocyclic antagonist

Researchers optimizing NOP receptor antagonists require a validated core scaffold with established subnanomolar affinity. This 2-fluoro-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] building block is the conserved pharmacophore across Eli Lilly's NOP antagonist program. • Enables ligands with Ki 0.090 nM, outperforming SB-612111 (Ki 0.253 nM) • cLogD 2.95-4.98 balances BBB penetration with low nonspecific binding • (S)-enantiomers: 20-170× higher NOP affinity vs (R); X-ray confirmed Supplied as HCl salt, ≥95% purity. For PET tracer synthesis & chiral SAR.

Molecular Formula C11H14FNOS
Molecular Weight 227.3 g/mol
CAS No. 1283095-50-0
Cat. No. B1524889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluorospiro(4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine)
CAS1283095-50-0
Molecular FormulaC11H14FNOS
Molecular Weight227.3 g/mol
Structural Identifiers
SMILESC1COC2(CCNCC2)C3=C1C=C(S3)F
InChIInChI=1S/C11H14FNOS/c12-9-7-8-1-6-14-11(10(8)15-9)2-4-13-5-3-11/h7,13H,1-6H2
InChIKeyJWRJYELIMAXNIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluorospiro(4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine) (CAS 1283095-50-0): Core Scaffold for Subnanomolar NOP Receptor Antagonists — Procurement & Selection Guide


2-Fluorospiro(4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine) (CAS 1283095-50-0), commonly supplied as its hydrochloride salt, is a spirocyclic heterocycle belonging to the dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] class. This compound serves as the critical 2-fluoro-substituted building block for a series of high-affinity nociceptin/orphanin FQ (NOP) receptor antagonists developed by Eli Lilly and collaborators [1]. The 2-fluoro substituent on the thienopyran ring is a conserved structural feature across multiple subnanomolar NOP ligands, including the clinical PET radioligand [¹¹C]NOP-1A [2]. Its primary procurement relevance lies in its established role as the optimal core scaffold for NOP receptor antagonist synthesis, underpinning programs in alcohol use disorder, depression, obesity, and PET imaging [1][2].

Building block 2-Fluoro spirocyclic core for NOP antagonist synthesis programs
Conserved feature 2-F substituent preserved across reported high-affinity NOP ligands
PET tracer precursor Key intermediate for [11C]NOP-1A radioligand research

Why 2-Fluorospiro(4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine) Cannot Be Replaced by Its 2-Chloro or 2-Unsubstituted Analogs in NOP Antagonist Programs


Within the dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] scaffold series, the identity of the 2-position substituent on the thienopyran ring is not interchangeable without loss of target potency and PET imaging suitability. The 2-fluoro substituent is uniquely conserved across all advanced NOP antagonist candidates precisely because it provides an optimal balance of subnanomolar receptor binding affinity (Ki values ranging from 0.090 to 0.253 nM across multiple elaborated ligands) and appropriate lipophilicity (cLogD 2.95–4.98) for blood-brain barrier penetration [1]. Substitution with chlorine introduces different electronic and steric parameters that alter both the binding pharmacophore and physicochemical profile, while the unsubstituted scaffold lacks the halogen-bonding interactions that contribute to the exceptional NOP affinity observed with the 2-fluoro derivatives [1]. The quantitative evidence below demonstrates that the 2-fluoro core is not a generic spirocyclic intermediate but rather a pharmacophoric determinant whose replacement would require complete SAR re-validation.

2-Substituent identity 2-Fluoro is the only substituent validated in advanced NOP ligands; 2-chloro or 2-H analogs may shift pharmacophoric profile and cLogD, requiring full SAR re-validation.
Enantiomeric configuration Reported (S)-enantiomers show up to 100-fold higher NOP affinity than (R); racemic mixture or wrong enantiomer would reduce assay sensitivity.
Scaffold substitution Generic spiro[piperidine-thienopyran] without 2-fluoro lacks the halogen-bonding interactions linked to high-affinity NOP binding reported in the series.

Quantitative Differentiation Evidence: 2-Fluorospiro(4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine) vs. Closest Analogs


NOP Receptor Binding Affinity: 2-Fluoro Scaffold-Derived Ligands Achieve Subnanomolar Ki Values vs. Reference NOP Antagonist SB-612111

The 2-fluoro-substituted spirocyclic scaffold is the foundation for NOP ligands achieving Ki values as low as 0.090 nM. The most potent derivative, (S)-10b, exhibits a Ki of 0.090 ± 0.016 nM at the human NOP receptor, representing an approximately 2.8-fold improvement over the reference NOP antagonist 1 (SB-612111, Ki = 0.253 ± 0.151 nM) and substantially outperforming the R-enantiomer (Ki = 9.08 ± 1.04 nM) [1]. The (S)-enantiomer of the closely related N-desmethyl precursor (S)-9b shows a Ki of 0.101 ± 0.029 nM, confirming that subnanomolar affinity is a scaffold-intrinsic property conferred by the 2-fluoro-thienopyran architecture [1].

Binding affinity (Ki)
Head-to-head
(S)-10b Ki 0.090 nM; SB-612111 Ki 0.253 nM; ~2.8-fold difference
Supports NOP target-engagement studies
[³H]nociceptin binding, human recombinant NOP
NOP receptor binding affinity spirocyclic antagonist

Enantioselective Affinity: (S)- vs. (R)-Enantiomers Reveal Critical Stereochemical Requirement at the Spirocyclic Core

Across all six elaborated ligand pairs evaluated, the (S)-enantiomers consistently displayed 20- to 100-fold higher NOP receptor affinity than the corresponding (R)-enantiomers. For example, (S)-9a showed Ki = 0.231 ± 0.050 nM vs. (R)-9a Ki = 4.51 ± 1.05 nM (19.5-fold difference), and (S)-10a Ki = 0.137 ± 0.048 nM vs. (R)-10a Ki = 10.2 ± 2.85 nM (74.5-fold difference) [1]. The absolute configuration was confirmed by single-crystal X-ray crystallography for (S)-9c [1]. This pronounced enantioselectivity indicates that the spirocyclic core engages the receptor binding pocket in a highly stereospecific manner, making enantiomeric purity a critical procurement specification.

Enantioselectivity (Ki)
Head-to-head
19.5–170-fold (S) preference over (R) across six pairs; X-ray confirmed
Enantiomeric purity critical for NOP activity
Single-crystal X-ray of (S)-9c
enantioselectivity NOP antagonist stereochemistry-activity relationship

Functional Antagonist Potency: 2-Fluoro Scaffold-Derived Ligands Achieve Subnanomolar Kb Values in GTPγS Functional Assay

Beyond binding affinity, 2-fluoro scaffold derivatives demonstrate potent functional antagonism of NOP receptor-mediated G-protein activation. In the [³⁵S]GTPγS functional assay, (S)-10c exhibited the strongest antagonist potency with Kb = 0.069 ± 0.015 nM, while (S)-10b showed Kb = 0.099 ± 0.048 nM [1]. These values are comparable to or exceed the binding Ki values, confirming that the 2-fluoro scaffold produces ligands with genuine antagonist pharmacology rather than merely high-affinity binding. In contrast, the corresponding (R)-enantiomers showed 37- to 125-fold weaker functional antagonism (e.g., (R)-9b Kb = 7.36 ± 0.019 nM vs. (S)-9b Kb = 0.110 ± 0.021 nM) [1].

Functional antagonism (Kb)
Head-to-head
(S)-10c Kb 0.069 nM; (R)-9b Kb 7.36 nM; ~107-fold difference
Supports functional antagonist endpoint
[³⁵S]GTPγS assay, NOP G-protein activation
functional antagonism GTPγS assay NOP receptor

Lipophilicity Optimization: cLogD Values of 2-Fluoro Scaffold Derivatives Fall Within Optimal Range for CNS PET Tracer Development

The 2-fluoro substituent on the thienopyran ring contributes to a calculated distribution coefficient (cLogD) range of 2.95–4.98 across the elaborated ligand series, with the most promising PET candidate (S)-10c (cLogD = 3.27) and its measured logD of 3.4 for ¹¹C-NOP-1A [1][2]. This range is considered optimal for CNS PET radioligands, balancing sufficient blood-brain barrier permeability with low nonspecific binding. For comparison, the reference NOP antagonist 1 (SB-612111) has a cLogD of 4.98, which contributes to the higher nonspecific binding that rendered it unsuitable as a PET tracer [1]. The systematically lower cLogD values of the 2-fluoro scaffold derivatives correlate with their improved in vivo specific binding signals observed in rat and monkey PET imaging studies [1][2].

Lipophilicity (cLogD)
Cross-study
Series cLogD 2.95–3.27; reference SB-612111 4.98; measured logD 3.4 for [¹¹C]NOP-1A
Reported CNS PET tracer suitability
Reduced nonspecific binding vs. earlier chemotypes
lipophilicity CNS penetration PET imaging

Selectivity Profile: 2-Fluoro Scaffold-Derived NOP Antagonists Demonstrate High Selectivity Over Classical Opioid Receptors (μ, δ, κ)

Dihydrospiro(piperidine-4,7'-thieno[2,3-c]pyran)-derived compounds — a scaffold class for which the 2-fluoro variant is the lead exemplar — have been explicitly characterized as "potent NOP antagonists with high selectivity versus classical opioid receptors (μ, δ, and κ)" [1]. This selectivity is critical because classical opioid receptor engagement would introduce liabilities including respiratory depression, abuse potential, and constipation. The Eli Lilly discovery program that yielded the orally active NOP antagonist LY2940094 (BTRX-246040) was built entirely on this scaffold, with the 2-fluoro core present in the clinical candidate [1]. While the exact numerical selectivity ratios for the unelaborated core building block have not been published in a head-to-head comparator format against 2-chloro or 2-unsubstituted cores, the exclusive use of the 2-fluoro scaffold across all advanced leads constitutes strong indirect evidence of its differential advantage [2].

Opioid selectivity
Class-level
High selectivity for NOP over μ, δ, κ reported for dihydrospiro class
Supports NOP-selective research context
Quantitative off-target ratios for elaborated leads (Toledo 2014)
opioid receptor selectivity NOP antagonist off-target profiling

In Vivo Brain Receptor Occupancy: 2-Fluoro Scaffold Enables Orally Bioavailable NOP Antagonists with High CNS Target Engagement

The 2-fluoro spirocyclic scaffold has been validated in vivo through demonstration of high NOP receptor occupancy in rat brain following oral administration. The Toledo et al. (2014) study explicitly states that dihydrospiro(piperidine-4,7'-thieno[2,3-c]pyran)-derived compounds "exhibit sufficient bioavailability to produce a high level of NOP receptor occupancy in the brain following oral administration in rats" [1]. This finding distinguishes the 2-fluoro scaffold series from earlier NOP antagonist chemotypes (e.g., SB-612111) that showed poor brain penetration or high nonspecific binding. Furthermore, the LC-MS/MS-based receptor occupancy methodology developed by Pedregal et al. (2012) demonstrated that (S)-27, a 2-fluoro scaffold-derived ligand, serves as a validated unlabeled RO tracer capable of accurately quantifying NOP receptor engagement in rat brain [2].

CNS target engagement
Cross-study
High brain NOP occupancy after oral dosing in rat; LC-MS/MS RO tracer validated
Supports CNS exposure model studies
(S)-27 as unlabeled RO tracer; Pedregal 2012 methodology
oral bioavailability brain receptor occupancy CNS drug discovery

Optimal Research and Procurement Application Scenarios for 2-Fluorospiro(4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine)


NOP Receptor Antagonist Lead Optimization Programs Requiring a Validated Subnanomolar-Affinity Core Scaffold

Medicinal chemistry teams pursuing novel NOP receptor antagonists for indications including alcohol use disorder, depression, anxiety, or obesity should prioritize this 2-fluoro spirocyclic building block as the core scaffold. The evidence from the Eli Lilly discovery program demonstrates that elaboration of this core with appropriate N-substituents yields ligands with Ki values as low as 0.090 nM and functional Kb values as low as 0.069 nM [1]. This scaffold outperforms the reference NOP antagonist SB-612111 (Ki = 0.253 nM) and provides a validated starting point where the 2-fluoro substituent is already optimized for both potency and lipophilicity [1].

PET Radioligand Development for in Vivo NOP Receptor Quantification

Groups developing PET imaging agents targeting the NOP receptor should use this compound as the precursor scaffold, following the established synthetic route to [¹¹C]NOP-1A. The 2-fluoro scaffold provides the requisite cLogD range (2.95–3.50 for lead candidates) that balances brain penetration with low nonspecific binding — a property that distinguished it from earlier NOP ligand chemotypes and enabled the first successful NOP PET imaging in human subjects [1]. The demonstrated high receptor-specific signal in baseline vs. pre-block experiments in rhesus monkey confirms the scaffold's suitability for quantitative PET studies [1].

Enantioselective Synthesis and Chiral SAR Studies of Spirocyclic NOP Ligands

For programs exploring stereochemistry-activity relationships, this scaffold offers a well-characterized enantioselectivity profile. The (S)-enantiomers of elaborated ligands consistently exhibited 20- to 170-fold higher NOP affinity than (R)-enantiomers, with absolute configuration confirmed by single-crystal X-ray crystallography [1]. This enables procurement specifications that mandate enantiomeric purity, as use of racemic mixtures would compromise assay sensitivity by at least one order of magnitude. Researchers synthesizing chiral derivatives should source enantio-enriched intermediates derived from this core [1].

Antitubercular Drug Discovery Leveraging the Spirocyclic Thienopyran Pharmacophore

While the primary evidence base for this specific 2-fluoro compound is in NOP receptor pharmacology, the broader 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] scaffold has demonstrated antitubercular activity against both active and dormant Mycobacterium tuberculosis. In the Alluri et al. (2018) study, lead compound 06 (a sulfonamide derivative of the unsubstituted spirocyclic core) showed MIC = 8.23 µM against active TB, outperforming ethambutol and showing efficacy comparable to moxifloxacin against dormant MTB [1]. The 2-fluoro variant represents an unexplored opportunity to potentially enhance this antitubercular activity through halogen-based potency modulation, though direct comparative data for the 2-fluoro analog in TB assays are not yet published.

Application
Selection Property
Validation Focus
NOP antagonist synthesis programs
2-Fluoro spirocyclic core with reported high affinity
Verify binding and functional antagonism in target assays
PET tracer research (NOP receptor)
Reported cLogD range supporting CNS penetration
Assess brain uptake and specific-to-nonspecific binding ratio
Chiral NOP ligand SAR studies
Defined (S)-enantiomer binding preference
Confirm enantiomeric purity and activity
Antimycobacterial screening studies
Spirocyclic scaffold with reported antitubercular activity
Evaluate 2-fluoro analog potency in TB assays
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